N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-12-7-8-14(11-15(12)18)17-16(19)13-5-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXSUMHVZAVDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency compared to non-polar solvents (Table 2).
Table 2: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DCM | 8.9 | 58 |
| THF | 7.5 | 49 |
Temperature Control
Lower temperatures (0–5°C) during sulfonyl chloride addition reduce byproduct formation.
Industrial-Scale Production Considerations
Scaling up requires modifications for cost and efficiency:
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized EDCI) lower reagent costs.
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In-Line Analytics : PAT (Process Analytical Technology) ensures real-time quality control.
Characterization and Quality Control
The final product is validated using:
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) : δ 1.2 (t, 3H, CH₂CH₂CH₃), 3.1 (m, 2H, SO₂NCH₂), 6.8 (d, 1H, aromatic).
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¹³C NMR : 175.2 ppm (C=O), 52.1 ppm (cyclopropane CH₂).
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Purity Standards :
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HPLC purity ≥98%.
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Residual solvents ≤0.1% (ICH guidelines).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative reactions can modify the functional groups within the compound, leading to the formation of derivatives.
Reduction: : Reduction reactions may involve the sulfonyl group or the carbonyl group in the carboxamide, potentially altering the compound's reactivity.
Substitution: : The aromatic and aliphatic sections can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride for selective reductions.
Substitution: : Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Products could include sulfoxides or sulfones.
Reduction: : Potential formation of secondary amines or alcohols.
Substitution: : Halogenated derivatives or substituted amides.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has numerous applications:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Medicine: : Investigated for its pharmacological properties, potentially serving as a lead compound for drug development.
Industry: : Utilized in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets, possibly including enzymes or receptors. The sulfonyl and carboxamide groups facilitate binding to active sites, modulating biological pathways. The cyclopropane ring may provide stability and specificity in binding interactions.
Comparison with Similar Compounds
Structural Features
The target compound’s tetrahydroquinoline core is shared with several analogs, but substituent variations significantly influence activity and physicochemical properties. Key comparisons include:
N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
- Substituents : Cyclopropylcarbonyl (electron-withdrawing) at the 1-position and 4-(trifluoromethyl)benzamide at the 7-position.
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
- Substituents : Furan-2-carbonyl (aromatic, electron-rich) at the 1-position.
- Key Difference : The furan ring may improve solubility but could increase susceptibility to oxidative metabolism compared to the propane sulfonyl group in the target compound.
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Substituents: Methoxyphenoxy (electron-donating) and diethyl carboxamide.
Target Compound
- Synthesis: Likely involves sulfonylation of the tetrahydroquinoline nitrogen, followed by cyclopropanecarboxamide coupling. Comparable to methods in , which describe sulfonamide formation via chlorosulfonic acid treatment (yield ~50–60%).
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Synthesis : Multi-step process including trifluoroacetylation and sulfonylation. Reported yields for similar compounds are moderate (51% for a related diastereomer mixture ), suggesting the target compound’s synthesis may face comparable challenges.
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
- Synthesis : Involves cyclopropane ring formation and oxime functionalization. Simpler than the target compound’s route but yields crystalline products suitable for X-ray analysis.
Functional Implications
- Enzyme Inhibition: Sulfonamide-containing compounds (e.g., ) often target acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2). The target compound’s sulfonyl group may enhance binding affinity compared to carbonyl analogs.
- Steric Effects : The cyclopropane ring in all analogs contributes to conformational rigidity, but the propane sulfonyl group in the target compound introduces greater steric bulk than furan or benzamide substituents.
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound that has gained interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H24N2O3S
- Molecular Weight : 324.4 g/mol
- IUPAC Name : 2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
- Structure : The compound features a tetrahydroquinoline core with a sulfonyl group and a cyclopropanecarboxamide moiety.
The biological activity of this compound is believed to involve interactions with specific molecular targets in biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit antidepressant effects. For example, studies on tetrahydrocarbazole derivatives have shown their ability to prevent reserpine-induced ptosis in animal models, suggesting potential antidepressant activity through modulation of neurotransmitter systems .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have been investigated for their antibacterial effects. Further studies are required to evaluate the specific antimicrobial efficacy of this compound against various pathogens.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. The preparation begins with the formation of the tetrahydroquinoline core followed by the introduction of the sulfonyl and cyclopropanecarboxamide groups .
Comparative Studies
Comparative studies with similar compounds reveal unique biological profiles. For instance:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H24N2O3S | Potential antidepressant and antimicrobial |
| 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | C20H24N2O3S | Antidepressant properties observed in similar studies |
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to confirm antidepressant and antimicrobial effects.
- Mechanistic Studies : Investigating the specific molecular pathways influenced by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Q & A
Q. What are the optimal synthetic routes for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide, and how can yield/purity be maximized?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions. (ii) Sulfonylation using propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to avoid side reactions. (iii) Coupling the cyclopropanecarboxamide moiety via amide bond formation using EDCI/HOBt as coupling agents in anhydrous DCM .
- Critical Parameters : Temperature control during sulfonylation (prevents decomposition) and rigorous purification via preparative HPLC or silica gel chromatography (ensures >95% purity) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions on the tetrahydroquinoline ring and cyclopropane geometry.
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Validates purity and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodology :
- Pharmacokinetic Studies : Measure plasma stability (e.g., liver microsome assays) and bioavailability (oral vs. intravenous administration).
- Metabolite Identification : LC-MS/MS to detect rapid degradation products (e.g., sulfonamide cleavage) that reduce in vivo activity .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and cyclopropane groups?
- Methodology :
- Systematic Substituent Variation : Replace propane-1-sulfonyl with ethane-/butane-sulfonyl groups to assess steric effects.
- Cyclopropane Bioisosteres : Substitute with vinyl or gem-dimethyl groups to evaluate conformational rigidity’s impact on target binding .
- Molecular Docking : Map interactions with target proteins (e.g., carbonic anhydrase IX) to guide rational design .
Q. How to investigate the compound’s mechanism of action when initial assays show non-specific inhibition?
- Methodology :
- Pull-Down Assays : Use biotinylated probes to identify binding partners in cellular lysates.
- Kinome-Wide Profiling : Screen against a panel of 400+ kinases to identify off-target effects.
- X-ray Crystallography : Co-crystallize the compound with a target enzyme (e.g., HDAC) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
